5-(2-chlorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole
説明
特性
IUPAC Name |
3-(2-chlorophenyl)-5-(2,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-24-12-8-9-14(18(10-12)25-2)16-11-17(21(20-16)26(3,22)23)13-6-4-5-7-15(13)19/h4-10,17H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNECPKJIUYBPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 5-(2-chlorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole (referred to as compound A ) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. Pyrazoles are known for their diverse pharmacological properties, making them valuable in drug development.
Chemical Structure
Compound A can be represented with the following structure:
This structure highlights the presence of a chlorophenyl group and two methoxy groups, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Many pyrazole derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation by inhibiting specific pathways involved in inflammatory responses.
- Antibacterial Properties : Certain pyrazoles show effectiveness against various bacterial strains.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of compound A. The following table summarizes relevant findings regarding its cytotoxic effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 26.0 | Cell cycle arrest at G2/M phase |
| HepG2 (Liver Cancer) | 20.5 | Inhibition of telomerase activity |
These results indicate that compound A exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an antitumor agent.
Anti-inflammatory Activity
In addition to its antitumor properties, compound A has shown promise in reducing inflammation. The following mechanisms have been identified:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. Compound A appears to inhibit this pathway, leading to reduced expression of pro-inflammatory cytokines.
- Reduction of COX-2 Expression : Cyclooxygenase-2 (COX-2) is an enzyme involved in the inflammatory process; inhibition by compound A may contribute to its anti-inflammatory effects.
Case Studies
Several case studies have investigated the biological activity of pyrazole derivatives similar to compound A. For instance:
- Case Study on Breast Cancer Treatment : A study evaluated a series of pyrazole derivatives in combination with doxorubicin on MCF-7 cells. Results indicated enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect.
- Anti-inflammatory Efficacy : In a model of acute inflammation, compound A was administered to mice subjected to carrageenan-induced paw edema. Results showed a significant reduction in paw swelling compared to control groups.
類似化合物との比較
Structural and Electronic Comparisons
Key Findings and Implications
- Substituent Position Matters : The 2-chloro group in the target compound may confer better steric complementarity in enzyme binding compared to 4-Cl analogs .
- Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance electron density (lower HOMO), while CF₃ and SO₂Me groups increase electrophilicity (lower LUMO) .
- Synthetic Efficiency : Microwave methods (e.g., ) offer higher yields and purity than traditional reflux .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of this pyrazole derivative?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazoline core via cyclocondensation of substituted chalcones (α,β-unsaturated ketones) with hydrazine derivatives under reflux in ethanol or acetic acid .
- Step 2 : Methanesulfonylation at the pyrazole nitrogen using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
- Key considerations : Reaction conditions (temperature, solvent polarity) and substituent steric effects influence regioselectivity and yield. Purity is validated via column chromatography and spectroscopic techniques (¹H/¹³C NMR, IR) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and dihydropyrazole CH₂ protons (δ ~3.0–4.5 ppm) confirm regiochemistry .
- IR Spectroscopy : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and C-Cl (750–550 cm⁻¹) groups validate functionalization .
- Mass Spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns confirm molecular weight and structural integrity .
Advanced: What challenges arise during crystallographic refinement of this compound, and how are they mitigated?
- Challenges : Disorder in the dihydropyrazole ring or methoxy groups, twinning due to flexible substituents, and weak diffraction from small crystals .
- Solutions :
- Use SHELXL for robust refinement, applying restraints (e.g., SIMU, DELU) to manage disordered regions .
- Mercury CSD’s "Packing Similarity" tool identifies isostructural analogs to guide space group assignment .
- High-resolution data (e.g., synchrotron sources) improve electron density maps for ambiguous regions .
Advanced: How do computational methods like DFT elucidate electronic properties and reactivity?
- DFT Studies : Geometry optimization at the B3LYP/6-311G(d,p) level reveals:
- NBO Analysis : Delocalization interactions between sulfonyl oxygen lone pairs and the pyrazole ring enhance stability .
Advanced: How are contradictions in biological activity data resolved?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Resolution :
Advanced: How are hydrogen-bonding motifs analyzed in its crystal structure?
- Graph Set Analysis : Etter’s rules classify motifs (e.g., C(6) chains from C–H···O interactions between sulfonyl groups and methoxy O atoms) .
- Mercury CSD : Hydrogen-bond propensity plots compare observed motifs (e.g., R₂²(8) rings) with statistical trends in similar sulfonamides .
- Impact : Intermolecular H-bonding drives crystal packing, influencing solubility and melting point .
Advanced: What methods quantify the puckering dynamics of the dihydropyrazole ring?
- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates to distinguish envelope vs. half-chair conformers .
- MD Simulations : AMBER forcefields model ring flexibility, revealing activation barriers (~5–10 kcal/mol) for pseudorotation .
- Experimental Validation : Variable-temperature NMR detects coalescence of diastereotopic protons, confirming dynamic puckering .
Advanced: How is molecular docking used to predict biological targets?
- Protocol :
- Protein Preparation : Retrieve target structures (e.g., COX-2, PDB: 1CX2) and optimize via protonation state adjustment .
- Grid Generation : Define active sites using Glide’s receptor grid generation .
- Docking : Flexible ligand sampling with OPLS4 forcefield scores binding poses. Key interactions (e.g., sulfonyl O with Arg120) validate pose reliability .
- Validation : Compare docking scores with experimental IC₅₀ values and mutagenesis data .
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